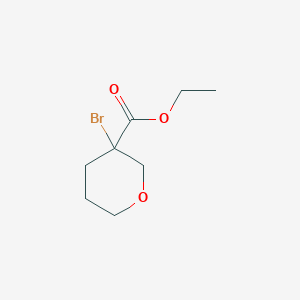

Ethyl 3-bromooxane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromooxane-3-carboxylate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of oxane, featuring a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromooxane-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromooxane-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of ethyl 3-alkoxyoxane-3-carboxylate or ethyl 3-thiooxane-3-carboxylate.

Reduction: Formation of ethyl 3-hydroxyoxane-3-carboxylate.

Oxidation: Formation of 3-bromooxane-3-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromooxane-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromooxane-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Ethyl 3-bromooxane-3-carboxylate can be compared with other similar compounds such as:

Ethyl 3-chlorooxane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

Ethyl 3-iodooxane-3-carboxylate: Features an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

Ethyl 3-fluorooxane-3-carboxylate: Contains a fluorine atom, which significantly alters the electronic properties and reactivity of the compound.

This compound stands out due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 3-bromooxane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound.

This compound can be synthesized through various methods, including direct alkylation reactions involving bromoalkanes and heteroaromatic compounds. The synthesis typically involves the use of nucleophilic substitution reactions where the bromine atom is replaced by an ethoxy group, leading to the formation of the desired ester. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the oxane ring and carboxylate functional groups.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against MCF-7 breast cancer cells, indicating a potential pathway for further research into its anticancer properties .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain derivatives demonstrate efficacy against pathogenic bacteria, suggesting that modifications to the oxane structure can enhance antibacterial properties .

- Antiparasitic Effects : In vitro tests have revealed that some derivatives exhibit antiparasitic activity against Leishmania and Trypanosoma species. These findings point towards a potential application in treating neglected tropical diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | |

| Antimicrobial | E. coli | 30 | |

| Antiparasitic | Leishmania donovani | 20 |

Case Study: Anticancer Activity

A study conducted on a series of bromo-substituted oxane derivatives, including this compound, demonstrated their cytotoxicity against human cancer cell lines. The results indicated that specific structural modifications enhanced their potency. For example, a derivative with an additional methoxy group showed improved efficacy compared to the parent compound .

Case Study: Antimicrobial Evaluation

In another investigation, this compound was tested against various bacterial strains. The results showed that it inhibited growth in gram-positive bacteria more effectively than in gram-negative strains. This selective activity suggests potential for developing targeted antimicrobial agents .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 3-bromooxane-3-carboxylate |

InChI |

InChI=1S/C8H13BrO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6H2,1H3 |

InChI Key |

TZRGDIQDEAKNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.